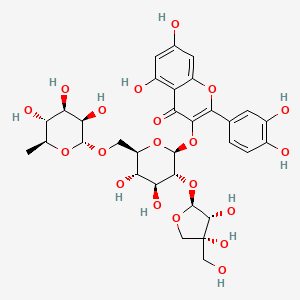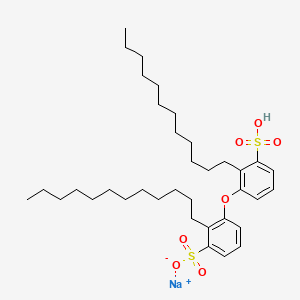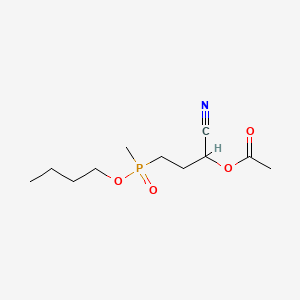
alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution.
Final Functionalization: The ethanol group is introduced in the final step, often through reduction or substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
Miconazole: An antifungal agent with a similar imidazole structure.
Clotrimazole: Another antifungal imidazole derivative.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
What sets alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol apart from these compounds could be its specific substituents, which may confer unique biological activities or pharmacokinetic properties.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions
Propiedades
Número CAS |
83337-52-4 |
|---|---|
Fórmula molecular |
C16H20Cl2N2OS |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-butylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H20Cl2N2OS/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
Clave InChI |
YIPZNAPQHCWVBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















